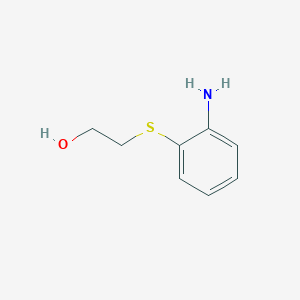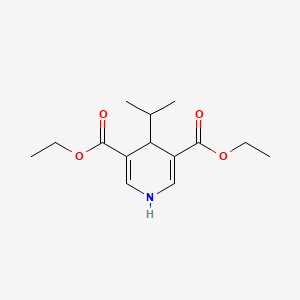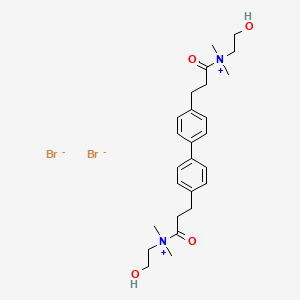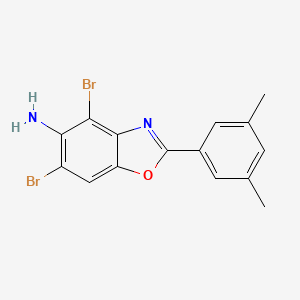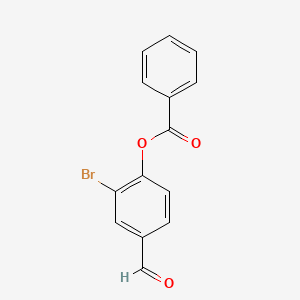
2-Bromo-4-formylphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-formylphenyl benzoate: is an organic compound with the molecular formula C14H9BrO3. It is a derivative of benzoic acid and contains both bromine and formyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylphenyl benzoate typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the bromination of 4-formylphenyl benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-formylphenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-amino-4-formylphenyl benzoate.
Oxidation: 2-Bromo-4-carboxyphenyl benzoate.
Reduction: 2-Bromo-4-hydroxymethylphenyl benzoate.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-4-formylphenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 2-Bromo-4-formylphenyl benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Formylphenyl benzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methylphenyl benzoate: Contains a methyl group instead of a formyl group, altering its reactivity and applications.
Uniqueness: 2-Bromo-4-formylphenyl benzoate is unique due to the presence of both bromine and formyl functional groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Propriétés
Numéro CAS |
536974-75-1 |
|---|---|
Formule moléculaire |
C14H9BrO3 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
(2-bromo-4-formylphenyl) benzoate |
InChI |
InChI=1S/C14H9BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
WFJBZIKTNAYKSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


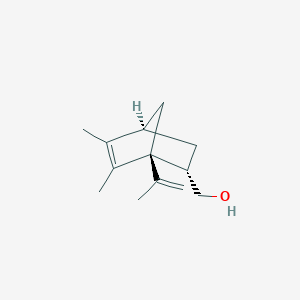
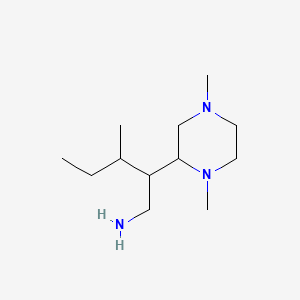
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
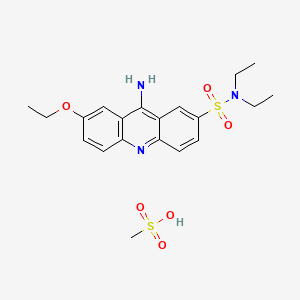

![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
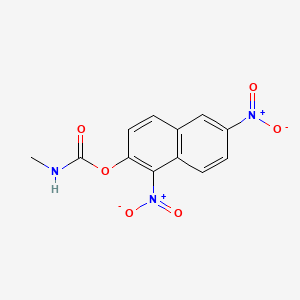
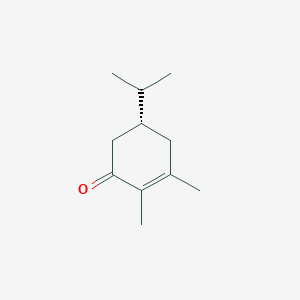
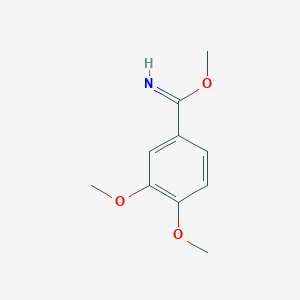
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
